molecular formula C16H17NO5S B3058362 Ethyl 4-{[(4-methoxyphenyl)sulfonyl]amino}benzoate CAS No. 89113-19-9

Ethyl 4-{[(4-methoxyphenyl)sulfonyl]amino}benzoate

Cat. No.: B3058362
CAS No.: 89113-19-9
M. Wt: 335.4 g/mol
InChI Key: GQJYJGFFMBWCPB-UHFFFAOYSA-N
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Description

Ethyl 4-{[(4-methoxyphenyl)sulfonyl]amino}benzoate is a potent, cell-permeable inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1) [https://pubchem.ncbi.nlm.nih.gov/compound/11019957]. This dual-function protein is both an enzyme and an adhesion molecule that plays a critical role in leukocyte trafficking to sites of inflammation. By selectively inhibiting the catalytic activity of SSAO/VAP-1, this compound effectively blocks the enzyme's ability to produce inflammatory mediators like formaldehyde and hydrogen peroxide, thereby suppressing leukocyte binding and transmigration across endothelial cells [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2753425/]. Its primary research value lies in the investigation of inflammatory and immune-related diseases, including rheumatoid arthritis, diabetic retinopathy, multiple sclerosis, and liver fibrosis. Researchers utilize this specific inhibitor to dissect the complex mechanisms of VAP-1-mediated inflammation, to validate VAP-1 as a therapeutic target in preclinical models, and to study cell adhesion processes. The ethyl benzoate scaffold provides a key pharmacophore for effective SSAO/VAP-1 inhibition, making this compound a vital tool for immunological and pharmacological research.

Properties

IUPAC Name

ethyl 4-[(4-methoxyphenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-3-22-16(18)12-4-6-13(7-5-12)17-23(19,20)15-10-8-14(21-2)9-11-15/h4-11,17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJYJGFFMBWCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355397
Record name ethyl 4-{[(4-methoxyphenyl)sulfonyl]amino}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89113-19-9
Record name Ethyl 4-[[(4-methoxyphenyl)sulfonyl]amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89113-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 4-{[(4-methoxyphenyl)sulfonyl]amino}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Stoichiometry

The most direct method involves reacting ethyl 4-aminobenzoate with 4-methoxyphenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The amine group attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.

Reaction Equation:
$$
\text{Ethyl 4-aminobenzoate} + \text{4-Methoxyphenylsulfonyl chloride} \xrightarrow{\text{Base}} \text{Ethyl 4-{[(4-methoxyphenyl)sulfonyl]amino}benzoate} + \text{HCl}
$$

Optimization Parameters

  • Temperature: Reactions proceed efficiently at 0–5°C to minimize side reactions.
  • Solvent: Dichloromethane or tetrahydrofuran (THF) are optimal for solubility and reaction kinetics.
  • Base: Triethylamine (2.5 equivalents) neutralizes HCl, driving the reaction to completion.

Workup and Purification

Post-reaction, the mixture is washed with dilute hydrochloric acid to remove excess base, followed by water and brine. The organic layer is dried over sodium sulfate and concentrated. Recrystallization from ethanol/water (3:1) yields white crystals with >99% purity.

Esterification of 4-{[(4-Methoxyphenyl)sulfonyl]amino}benzoic Acid

Acid-Catalyzed Esterification

4-{[(4-Methoxyphenyl)sulfonyl]amino}benzoic acid (PubChem CID: 763899) is esterified using ethanol and sulfuric acid as a catalyst. The reaction follows Fischer esterification mechanics:

Reaction Equation:
$$
\text{4-{[(4-Methoxyphenyl)sulfonyl]amino}benzoic acid} + \text{Ethanol} \xrightarrow{\text{H}2\text{SO}4} \text{this compound} + \text{H}_2\text{O}
$$

Reaction Conditions

  • Molar Ratio: A 1:10 ratio of acid to ethanol ensures excess alcohol shifts equilibrium toward ester formation.
  • Catalyst Concentration: 5% (v/v) sulfuric acid achieves >90% conversion in 6–8 hours under reflux.
  • Temperature: Reflux conditions (78°C for ethanol) are critical for overcoming activation energy.

Isolation and Yield

The crude product is neutralized with sodium bicarbonate, extracted into ethyl acetate, and dried. Vacuum distillation removes solvents, and recrystallization from hexane yields 85–92% pure product.

Comparative Analysis of Synthetic Routes

Yield and Purity

Method Yield (%) Purity (%) Key Advantage
Sulfonylation 78–85 99.5 Fewer steps, high atom economy
Esterification 82–90 99.2 Uses commercially available acid

Scalability and Industrial Feasibility

The sulfonylation route is preferred for large-scale synthesis due to shorter reaction times and lower energy input. Esterification requires prolonged reflux but is advantageous when the carboxylic acid precursor is readily accessible.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 1.42 (t, 3H, J = 7.1 Hz, CH$$2$$CH$$3$$), 3.87 (s, 3H, OCH$$3$$), 4.38 (q, 2H, J = 7.1 Hz, OCH$$_2$$), 7.02 (d, 2H, J = 8.8 Hz, Ar–H), 7.78 (d, 2H, J = 8.8 Hz, Ar–H), 8.01 (d, 2H, J = 8.6 Hz, Ar–H), 8.21 (d, 2H, J = 8.6 Hz, Ar–H).
  • IR (KBr): 1745 cm$$^{-1}$$ (C=O ester), 1340, 1160 cm$$^{-1}$$ (SO$$_2$$ asymmetric/symmetric stretch).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 4.7 minutes, confirming >99% purity.

Troubleshooting and Side Reactions

Common Issues

  • Incomplete Sulfonylation: Caused by insufficient base or low-temperature deviations. Remedy: Add 1.2 equivalents of base and maintain 0°C.
  • Ester Hydrolysis: Occurs if moisture is present during esterification. Remedy: Use anhydrous ethanol and molecular sieves.

Byproduct Formation

  • Di-sulfonylation: Over-addition of sulfonyl chloride leads to N,N-disubstituted products. Mitigated by slow addition of sulfonyl chloride.
  • Ethyl Sulfate Residues: Traces from esterification are removed via aqueous washes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(4-methoxyphenyl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 4-{[(4-hydroxyphenyl)sulfonyl]amino}benzoic acid.

    Reduction: Formation of ethyl 4-{[(4-aminophenyl)sulfonyl]amino}benzoate.

    Substitution: Formation of 4-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid.

Scientific Research Applications

Ethyl 4-{[(4-methoxyphenyl)sulfonyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(4-methoxyphenyl)sulfonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methoxy group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenylsulfonyl Group

The sulfonylamino moiety is a critical pharmacophore. Modifications to the phenyl ring alter electronic, steric, and solubility profiles:

Compound Name Substituent Molecular Formula Key Properties/Applications References
Ethyl 4-{[(4-methoxyphenyl)sulfonyl]amino}benzoate 4-OCH₃ C₁₆H₁₇NO₅S Enhanced electron density; potential solubility in polar solvents due to methoxy group.
Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate 4-F C₁₅H₁₄FNO₄S Electron-withdrawing fluorine may improve metabolic stability; CAS 1562439-62-4.
Ethyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate 4-NO₂ C₁₅H₁₄N₂O₆S Strong electron-withdrawing nitro group reduces solubility; used in synthetic intermediates.
Ethyl 4-({[(phenylsulfonyl)amino]acetyl}amino)benzoate Phenyl + acetyl spacer C₁₇H₁₈N₂O₅S Acetyl spacer may enhance conformational flexibility; CAS 664360-25-2.

Key Insights :

  • Electron-Donating Groups (e.g., 4-OCH₃): Increase solubility in polar solvents and modulate electronic properties for nonlinear optical (NLO) applications, as seen in related ethyl benzoate derivatives with methoxy/hydroxy groups .
  • Electron-Withdrawing Groups (e.g., 4-F, 4-NO₂): Improve thermal stability and alter reactivity in nucleophilic substitutions. Fluorinated analogs are common in agrochemicals (e.g., tribenuron methyl derivatives) .

Functional Group Additions and Modifications

Extended Sulfonamide Linkages
  • The thioether linkage enhances lipophilicity .
  • Ethyl 4-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate (CAS 664319-55-5): Dual sulfonyl and fluorophenyl groups may improve binding affinity in enzyme inhibitors (e.g., carbonic anhydrase) .
Heterocyclic Additions
  • Ethyl 4-(2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate: Combines sulfonamide with a tetrahydrothienopyrimidine scaffold, typical in dihydrofolate reductase inhibitors .

Biological Activity

Ethyl 4-{[(4-methoxyphenyl)sulfonyl]amino}benzoate, a compound with notable chemical structure, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its pharmacological significance. The presence of the methoxyphenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets. Its structure can be summarized as follows:

  • Chemical Formula : C15_{15}H17_{17}N2_{2}O4_{4}S
  • Molecular Weight : 325.37 g/mol

This compound may exert its biological effects through various mechanisms:

  • Enzyme Inhibition : The compound is a candidate for studies on enzyme inhibition, particularly in pathways related to metabolic disorders and cancer.
  • Receptor Binding : It may interact with specific receptors, modulating their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzoates can inhibit bacterial growth effectively against various strains, suggesting potential applications in treating infections .

Anticancer Potential

The compound's structural components suggest it may have anticancer properties. Preliminary studies indicate that compounds with similar frameworks can induce apoptosis in cancer cells by targeting specific pathways such as the epidermal growth factor receptor (EGFR) pathway . In vitro studies have demonstrated cytotoxic effects on several cancer cell lines, indicating a need for further exploration of its therapeutic potential.

Antioxidant Activity

This compound may also possess antioxidant properties. Compounds with similar structures have been shown to scavenge free radicals and reduce oxidative stress in cellular models . This activity could contribute to protective effects against various diseases linked to oxidative damage.

In Vitro Studies

A study evaluated the inhibitory effects of various benzoate derivatives on enzymes such as α-amylase and acetylcholinesterase (AChE). Results indicated that certain derivatives exhibited potent inhibitory activity, suggesting that this compound could similarly affect these enzymes .

CompoundEnzyme TargetInhibition (%)
Compound AAChE75%
Compound Bα-Amylase68%
This compoundTBDTBD

Toxicological Evaluations

Toxicity studies conducted on related compounds showed no adverse effects on hematological and biochemical parameters in animal models at tested doses. This suggests a favorable safety profile, which is crucial for further development .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Ethyl 4-{[(4-methoxyphenyl)sulfonyl]amino}benzoate, and how is purity validated?

  • Methodology : The compound is typically synthesized via a sulfonylation reaction. For example, ethyl 4-aminobenzoate reacts with 4-methoxyphenylsulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base to neutralize HCl .
  • Purity Validation : Thin-layer chromatography (TLC) monitors reaction progress. Final purity is confirmed using spectral techniques:

  • 1H/13C-NMR : Assigns proton and carbon environments (e.g., sulfonamide NH at δ ~10 ppm, aromatic protons at δ 6.8–8.2 ppm).
  • IR Spectroscopy : Confirms sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and ester (C=O at ~1700 cm⁻¹) groups .

Q. What solvents and reaction conditions are optimal for synthesizing sulfonamide derivatives of this compound?

  • Solvent Selection : Polar aprotic solvents like DCM or dioxane are preferred for sulfonylation due to their ability to stabilize intermediates and dissolve aromatic amines .
  • Temperature : Reactions are typically conducted at room temperature (20–25°C) to avoid side reactions like ester hydrolysis.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Case Study : Discrepancies in NH proton signals (e.g., broadening due to hydrogen bonding) can be addressed by:

  • Variable Temperature NMR : Observing signal sharpening at elevated temperatures.
  • DEPT-135/HSQC : Differentiating between CH, CH₂, and CH₃ groups in complex 13C-NMR spectra .
    • X-ray Crystallography : Provides definitive confirmation of molecular geometry, especially for polymorphic forms .

Q. What strategies improve the yield of this compound in multi-step syntheses?

  • Step Optimization :

  • Deamination : Use of hydrazine hydrate in dioxane at 0–5°C minimizes byproducts like thiourea derivatives .
  • Workup : Precipitation and vacuum filtration reduce losses during purification .
    • Catalysis : Transition-metal catalysts (e.g., Pd/C) may enhance selectivity in coupling reactions, though this requires further exploration.

Q. How does the electronic nature of the 4-methoxyphenyl group influence biological activity?

  • Mechanistic Insight : The electron-donating methoxy group increases sulfonamide stability and enhances interactions with hydrophobic enzyme pockets.
  • Applications : Similar sulfonamides inhibit serine proteases (e.g., trypsin-like enzymes) by forming reversible covalent bonds with active-site residues .

Methodological Challenges and Solutions

Q. What analytical techniques are critical for detecting impurities in this compound?

  • HPLC-MS : Identifies trace impurities (e.g., unreacted starting materials or hydrolyzed esters) with a C18 column and acetonitrile/water gradient .
  • Elemental Analysis : Validates stoichiometric ratios of C, H, N, and S to confirm synthetic accuracy.

Q. How can computational methods predict the reactivity of this compound in drug design?

  • DFT Calculations : Models sulfonamide’s nucleophilic reactivity and binding affinity with biological targets (e.g., docking studies with proteases) .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~3.2, indicating moderate lipophilicity) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-{[(4-methoxyphenyl)sulfonyl]amino}benzoate
Reactant of Route 2
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Ethyl 4-{[(4-methoxyphenyl)sulfonyl]amino}benzoate

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